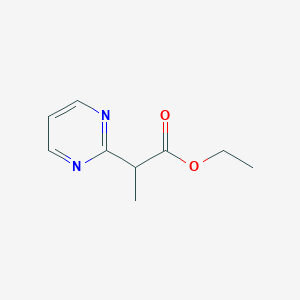

Ethyl 2-(pyrimidin-2-yl)propanoate

Description

Ethyl 2-(pyrimidin-2-yl)propanoate is an ester derivative of propanoic acid featuring a pyrimidine ring at the β-position of the propanoate backbone. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, imparts unique electronic and steric properties to the compound, influencing its reactivity, solubility, and biological activity. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic drugs and pesticides .

Properties

CAS No. |

191725-65-2 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

ethyl 2-pyrimidin-2-ylpropanoate |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)7(2)8-10-5-4-6-11-8/h4-7H,3H2,1-2H3 |

InChI Key |

DXIQUQYLOVOVHV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)C1=NC=CC=N1 |

Canonical SMILES |

CCOC(=O)C(C)C1=NC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Propanoate Derivatives

Substituent Effects on Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in Ethyl 2-hydroxy-3-(pyrimidin-2-yl)propanoate increases hydrophilicity compared to the parent compound, making it more soluble in polar solvents . In contrast, fenoxaprop-ethyl’s bulky benzoxazolyl-phenoxy group enhances lipophilicity, favoring membrane permeability in herbicidal applications .

- Acidity: The hydroxyl and sulfanyl substituents (e.g., in ) lower the pKa of the propanoate moiety, increasing acidity and influencing ionizability under physiological conditions.

Reactivity and Stability

- Hydrolysis: Esters with electron-withdrawing groups (e.g., sulfanyl in ) undergo faster hydrolysis under basic conditions. Fenoxaprop-ethyl’s chloro-benzoxazolyl group stabilizes the ester against enzymatic degradation, prolonging herbicidal activity .

- Oxidative Stability : Thioether linkages (e.g., in ) are susceptible to oxidation, whereas oxygen-based esters (e.g., ) exhibit greater stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.